

A Technical Guide to DiSulfo-Cy5 Alkyne: Properties and Applications in Bioconjugation

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Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne

Cat. No.: B15597435

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DiSulfo-Cy5 alkyne is a highly versatile, water-soluble fluorescent probe engineered for the precise labeling of biomolecules. As a member of the cyanine dye family, it exhibits intense fluorescence in the far-red region of the spectrum, a critical feature for minimizing background autofluorescence in biological samples. The defining characteristic of this molecule is its terminal alkyne group, which serves as a reactive handle for covalent attachment to azide-modified targets via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The inclusion of two sulfonate (sulfo) groups imparts high aqueous solubility, allowing for conjugation reactions in physiological buffers with minimal use of organic co-solvents that could potentially perturb sensitive biological systems.^{[1][2]} This combination of far-red fluorescence, high water solubility, and click chemistry reactivity makes **DiSulfo-Cy5 alkyne** an invaluable tool for labeling proteins, nucleic acids, and other biomolecules in complex biological environments.^{[1][3]}

Core Physicochemical Properties

The utility of **DiSulfo-Cy5 alkyne** is defined by its photophysical and chemical characteristics. These properties are essential for designing robust labeling experiments and ensuring sensitive detection. Key quantitative data are summarized below.

Property	Value	Reference(s)
Molar Extinction Coefficient (ϵ)	250,000 - 271,000 L·mol ⁻¹ ·cm ⁻¹	[3][4][5]
Excitation Maximum (λ_{abs})	~647 - 649 nm	[3][4][6]
Emission Maximum (λ_{em})	~662 - 671 nm	[3][4][6]
Molecular Weight	~787.96 g/mol	[3][6][7]
Recommended Laser Lines	633 nm, 647 nm	[3][7][8]
Solubility	Water, DMSO, DMF	[3][6][7]
Purity (via HPLC)	≥ 95%	[3][7]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a generalized protocol for labeling an azide-modified protein with **DiSulfo-Cy5 alkyne**. This method can be adapted for other biomolecules such as oligonucleotides. Optimization, particularly of the dye-to-biomolecule molar ratio, is recommended for new experimental systems.

Materials Required:

- Azide-modified biomolecule (e.g., protein, DNA)
- **DiSulfo-Cy5 alkyne**
- Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
- Water-soluble ligand, e.g., THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), stock solution (e.g., 100 mM in water)
- Reducing agent: Sodium Ascorbate stock solution (e.g., 300 mM in water, must be freshly prepared)
- Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

- Purification column (e.g., size-exclusion chromatography/desalting column)

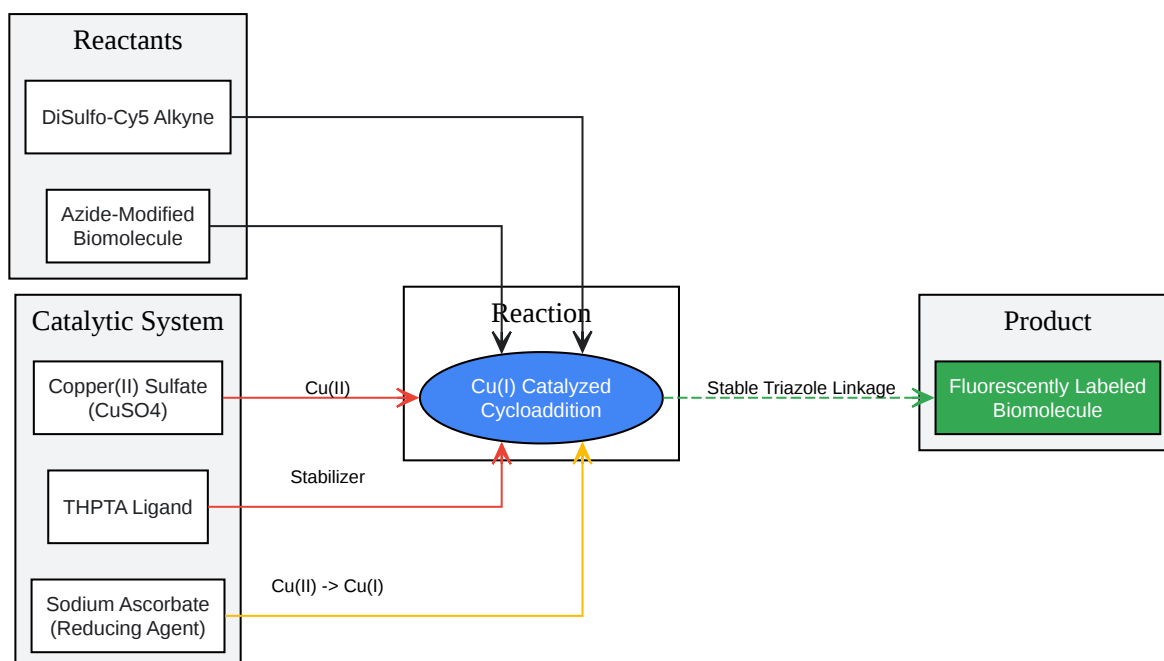
Methodology:

- Reagent Preparation:
 - Dissolve the azide-modified biomolecule in the reaction buffer to a known concentration (e.g., 1-5 mg/mL).
 - Dissolve **DiSulfo-Cy5 alkyne** in water or DMSO to create a 10 mM stock solution.
 - Prepare a fresh 300 mM solution of sodium ascorbate in water immediately before use.[\[9\]](#)
[\[10\]](#)
- Catalyst Premix:
 - In a microcentrifuge tube, combine the CuSO₄ solution and the THPTA ligand solution. A 1:2 to 1:5 ratio of Copper:Ligand is common.[\[10\]](#) Mix gently and allow to stand for a few minutes. This step pre-complexes the copper, increasing its stability and effectiveness in aqueous solutions.[\[10\]](#)
- Reaction Assembly:
 - In a separate microcentrifuge tube, add the azide-modified biomolecule.
 - Add the **DiSulfo-Cy5 alkyne** stock solution to achieve a 2- to 10-fold molar excess over the biomolecule.[\[9\]](#)
 - Add the Copper-THPTA premix to the reaction. A final copper concentration of 50-100 μ M is often sufficient.[\[9\]](#)
- Initiation and Incubation:
 - Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[\[9\]](#)
 - Vortex the mixture gently.[\[10\]](#)

- Protect the reaction from light and incubate at room temperature for 30-60 minutes.^[10]
- Purification:
 - Remove unreacted dye and catalyst components by purifying the labeled conjugate using a size-exclusion desalting column appropriate for the size of the biomolecule.
- Analysis:
 - Confirm successful conjugation and determine the degree of labeling (DOL) by measuring the absorbance of the purified product at ~280 nm (for protein) and ~649 nm (for DiSulfo-Cy5).

Visualizing the CuAAC Workflow

The copper-catalyzed click chemistry reaction provides a highly efficient and bioorthogonal method for covalently linking the **DiSulfo-Cy5 alkyne** to an azide-modified molecule of interest. The process is initiated by the reduction of Cu(II) to the active Cu(I) species, which then catalyzes the cycloaddition.



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Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

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